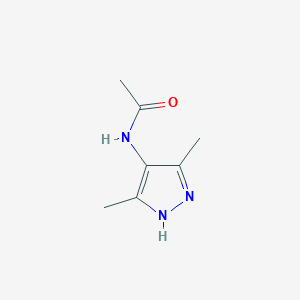

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Description

The compound N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide belongs to the pyrazole-acetamide class, a structural motif that combines the versatile pyrazole (B372694) ring with an acetamide (B32628) functional group. This combination has garnered interest in various fields of chemical research. The synthesis of this particular compound typically involves the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole, a precursor whose own synthesis has been a subject of study to achieve higher yields and more cost-effective methods. scispace.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 300731-86-6 bldpharm.com |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Synonyms | N-(3,5-dimethylpyrazol-4-yl)acetamide |

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCJEJQTTQLILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357568 | |

| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300731-86-6 | |

| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Spectroscopic techniques are fundamental to determining the structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, NMR provides definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each type of proton in the molecule. The two methyl groups attached to the pyrazole (B372694) ring at positions 3 and 5 are chemically equivalent and are expected to produce a single, sharp singlet. The methyl protons of the acetamide (B32628) group would appear as another singlet, typically at a different chemical shift. The spectrum would also feature signals for the two N-H protons—one on the pyrazole ring and one on the amide linkage. The pyrazole N-H proton signal is often broad due to quadrupole effects and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole N-H | 10.0 - 12.0 | Broad Singlet | 1H |

| Amide N-H | 8.0 - 9.0 | Singlet | 1H |

| Pyrazole -CH₃ (C3 & C5) | 2.0 - 2.5 | Singlet | 6H |

| Acetyl -CH₃ | 1.9 - 2.2 | Singlet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for this compound. The C3 and C5 carbons of the pyrazole ring would be equivalent due to symmetry, appearing as a single peak. The C4 carbon, being substituted with the acetamido group, would resonate at a unique chemical shift. The carbonyl carbon of the acetamide group is characteristically found far downfield. Signals for the two equivalent pyrazole methyl carbons and the acetyl methyl carbon would also be present.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 168 - 172 |

| Pyrazole C3 & C5 | 140 - 145 |

| Pyrazole C4 | 115 - 120 |

| Acetyl -CH₃ | 20 - 25 |

| Pyrazole -CH₃ | 10 - 15 |

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments.

HSQC would correlate the proton signals of the methyl groups directly to their attached carbon atoms.

HMBC would reveal long-range (2-3 bond) correlations, for instance, between the pyrazole methyl protons and the C3/C5 and C4 carbons of the pyrazole ring, as well as between the amide N-H proton and the carbonyl carbon, definitively confirming the connectivity of the acetamido group to the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrazole ring. The amide N-H stretch would appear as a sharper band around 3300-3250 cm⁻¹. The most intense band in the spectrum is typically the C=O stretching vibration (Amide I band), expected around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) should appear near 1550-1600 cm⁻¹. C-H stretching vibrations from the methyl groups would be observed just below 3000 cm⁻¹. Studies on the precursor, 4-amino-3,5-dimethyl pyrazole, support the assignment of bands related to the pyrazole core. rsc.orgnih.gov The parent compound, 3,5-dimethylpyrazole, also shows characteristic bands for the pyrazole ring and methyl groups. nih.govresearchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Pyrazole N-H | Stretch | 3200 - 3400 (broad) |

| Amide N-H | Stretch | 3300 - 3250 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch (Amide I) | 1660 - 1680 |

| Pyrazole C=N/C=C | Ring Stretch | 1580 - 1620 |

| Amide N-H | Bend (Amide II) | 1550 - 1600 |

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum, providing further confirmation of the heterocyclic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyrazole ring constitutes the primary chromophore in this compound. It is expected to exhibit a strong absorption band in the ultraviolet region, likely between 210-230 nm, corresponding to a π → π* electronic transition within the heterocyclic ring. The acetamide group itself is a weak chromophore and is not expected to significantly alter the absorption profile compared to the 4-amino-3,5-dimethylpyrazole precursor.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₇H₁₁N₃O), the calculated monoisotopic mass is 153.0902 Da.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 153. Key fragmentation pathways would likely involve:

Loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion via McLafferty rearrangement, leading to a fragment corresponding to 4-amino-3,5-dimethylpyrazole at m/z 111. nih.gov

Cleavage of the amide bond , resulting in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a pyrazolyl amine radical cation at m/z 110.

Loss of a methyl radical from the molecular ion to give a fragment at m/z 138.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of each element in the compound. The theoretical elemental composition for this compound (C₇H₁₁N₃O) serves as a benchmark for purity confirmation.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 54.89% |

| Hydrogen | H | 1.008 | 7.24% |

| Nitrogen | N | 14.007 | 27.43% |

| Oxygen | O | 15.999 | 10.44% |

X-ray Diffraction Crystallography

While specific crystal structure data for this compound is not publicly available, its molecular structure suggests a strong potential for forming an ordered crystalline lattice stabilized by intermolecular hydrogen bonds.

The molecule possesses two hydrogen bond donors (the pyrazole N-H and the amide N-H) and a primary hydrogen bond acceptor (the amide carbonyl oxygen). In the solid state, these functional groups would likely participate in extensive hydrogen bonding. A common motif would be the formation of a centrosymmetric dimer via N-H···O=C hydrogen bonds between the amide groups of two molecules. Further hydrogen bonding involving the pyrazole N-H group could link these dimers into chains or sheets. The planarity of the pyrazole ring and the attached acetamide group would facilitate efficient packing in the crystal lattice. Analysis of a related co-crystal, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrates how the acetamide group readily forms N-H···O and O-H···O hydrogen bonds, creating robust supramolecular architectures. nih.gov

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular geometry of a compound.

For this compound, an SC-XRD analysis would be expected to reveal:

Pyrazole Ring Geometry: The pyrazole ring is anticipated to be nearly planar, a characteristic feature of aromatic heterocyclic systems. Bond lengths within the ring would confirm its aromatic character.

Acetamide Group Conformation: The analysis would establish the planarity of the amide group (-NH-C=O) and its orientation relative to the pyrazole ring. The key torsion angle, defined by atoms C3-C4-N(amide)-C(carbonyl), would quantify the degree of twist between the two moieties.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For instance, the C=O double bond of the acetamide group would have a characteristic short bond length, while the C-N bonds of the amide and pyrazole ring would exhibit lengths indicative of their specific hybridization and resonance effects.

While data for the target molecule is unavailable, studies on related structures, such as derivatives of 4-amino-3,5-dimethyl-pyrazole, confirm the planarity of the pyrazole ring and provide typical bond length values for this heterocyclic system.

Table 1: Anticipated Molecular Geometry Parameters for this compound (Note: This table is illustrative and based on general principles and data from related compounds, as specific experimental data for the title compound is not available.)

| Parameter | Expected Feature | Rationale |

| Pyrazole Ring | Planar | Aromatic nature of the 5-membered ring. |

| Acetamide Group | Planar | sp² hybridization of N and C atoms involved in the amide bond. |

| C-N Bond (Ring) | ~1.34-1.38 Å | Typical bond length for C-N in aromatic heterocycles. |

| C=O Bond (Amide) | ~1.23 Å | Characteristic double bond length for a carbonyl group. |

| C-N Bond (Amide) | ~1.33 Å | Partial double bond character due to resonance. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be the dominant interaction directing the supramolecular assembly.

The molecule possesses key functional groups capable of forming strong hydrogen bonds:

Hydrogen Bond Donors: The pyrazole N-H group and the acetamide N-H group.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the acetamide group and the sp²-hybridized nitrogen atom of the pyrazole ring.

Based on these features, a robust hydrogen-bonding network is anticipated. A common and highly stable interaction would be the formation of a centrosymmetric dimer via N-H···O=C hydrogen bonds between the acetamide groups of two molecules. Furthermore, the pyrazole N-H group could engage in hydrogen bonding with either the carbonyl oxygen or the pyrazole ring nitrogen of an adjacent molecule, leading to the formation of extended chains or sheets. For example, studies on 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole show the formation of zigzag layer structures through intermolecular O—H···N and N—H···O hydrogen bonds.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Amide N-H | Amide C=O | Intermolecular | Centrosymmetric Dimer (R²₂(8) motif) |

| Pyrazole N-H | Amide C=O | Intermolecular | Chain or Sheet |

| Pyrazole N-H | Pyrazole N (pyridine-like) | Intermolecular | Chain or Sheet |

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is an analytical technique used to identify crystalline phases and analyze their purity. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline solid's unit cell.

A PXRD study of this compound would yield a diffractogram showing a series of peaks at specific diffraction angles (2θ). This pattern could be used for:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern (if one were available).

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph would produce a unique PXRD pattern.

Without a reference crystal structure, the primary use of PXRD would be for quality control in synthesis, ensuring batch-to-batch consistency.

Tautomerism and Conformational Analysis of the Pyrazole-Acetamide System

The pyrazole-acetamide system in this compound presents interesting structural dynamics, including annular tautomerism and conformational flexibility.

Annular Tautomerism: For 1H-pyrazoles with different substituents at positions 3 and 5, annular tautomerism can occur, involving the migration of the hydrogen atom between the two ring nitrogens. However, in this compound, the substituents at the 3 and 5 positions (both methyl groups) are identical. This symmetry means that the two potential tautomers are chemically equivalent and indistinguishable. Therefore, proton exchange between the N1 and N2 positions does not result in a new chemical entity.

Conformational Analysis: Conformational analysis concerns the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The key source of conformational flexibility in this molecule is the rotation around the single bond connecting the pyrazole ring (at C4) and the acetamide nitrogen atom.

The relative orientation of the pyrazole ring and the planar acetamide group is a critical conformational feature. Two principal conformations can be envisioned:

Coplanar Conformation: The plane of the acetamide group is aligned with the plane of the pyrazole ring. This arrangement would be favored by electronic conjugation between the nitrogen lone pair and the pyrazole π-system but could be disfavored by steric hindrance.

Twisted (Non-planar) Conformation: The acetamide group is twisted out of the plane of the pyrazole ring. This would relieve steric strain between the acetamide group and the methyl groups on the pyrazole ring but would reduce electronic conjugation.

The actual preferred conformation in the solid state and in solution represents a balance between these electronic and steric factors. Computational studies on related pyrazole derivatives often show a twisted conformation to be the most stable, with the dihedral angle between the ring and the substituent group being significantly different from 0 or 180 degrees.

Coordination Chemistry of N 3,5 Dimethyl 1h Pyrazol 4 Yl Acetamide As a Ligand

Pyrazole-Acetamide Ligand Design and Synthesis

No information was found on the specific design and synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide for use as a ligand in coordination chemistry.

Influence of Hydrogen Bonding on Metal Complex Self-Assembly

No studies were found that investigate the role of hydrogen bonding in the self-assembly of metal complexes derived from this compound.

Compound Names Mentioned

As no article could be generated, there are no compound names to list.

Coordination Polymers and Metal-Organic Frameworks (MOFs) derived from Pyrazole-Acetamides

The use of pyrazole-acetamide ligands as building blocks for coordination polymers and MOFs is an area of interest due to their versatile coordination capabilities. These ligands possess multiple potential donor sites: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the acetamide (B32628) carbonyl group. This multi-dentate character allows them to bridge multiple metal centers, a fundamental requirement for the formation of extended one-, two-, or three-dimensional networks.

While no coordination polymers or MOFs using this compound have been reported, studies on other pyrazole derivatives provide insight into how such structures could potentially form. For instance, research on ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has resulted in the synthesis of discrete mononuclear metal complexes. nih.gov Although these did not form coordination polymers, their crystal structures revealed extensive networks of hydrogen bonds, leading to 1D and 2D supramolecular architectures. najah.edu This highlights the crucial role of intermolecular forces, guided by the acetamide group, in organizing metal complexes into larger assemblies.

The general strategy for constructing coordination polymers often involves reacting a suitable ligand with a metal salt under conditions that favor polymerization over the formation of simple discrete molecules. The choice of metal ion, solvent, and reaction temperature can significantly influence the final structure. acs.org For pyrazole-based ligands, metal ions such as copper(II), zinc(II), and cadmium(II) are commonly used. nih.govacs.org

The development of MOFs, which are a subclass of coordination polymers with porous structures, typically requires ligands with rigid, well-defined geometries to create predictable and stable frameworks. Pyrazole-based ligands functionalized with carboxylic acids or other rigid linking groups have been successfully used to create robust MOFs. mdpi.comresearchgate.net The this compound ligand, with its more flexible acetamide group, might be more inclined to form flexible coordination polymers rather than highly rigid, porous MOFs unless used in conjunction with other rigid co-ligands.

Supramolecular Chemistry and Self Assembly of Pyrazole Acetamide Derivatives

Hydrogen Bonding Driven Self-Assembly Processes

The self-assembly of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is predominantly governed by highly directional and specific hydrogen bonds. The molecule features two key functional groups that participate in these interactions: the pyrazole (B372694) ring and the acetamide (B32628) group.

The NH-pyrazole moiety is a versatile supramolecular synthon. dntb.gov.ua The ring contains both a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which is a hydrogen bond acceptor. This arrangement allows pyrazole derivatives to form robust intermolecular N-H···N hydrogen bonds. researchgate.net These interactions can lead to the formation of various well-defined assemblies, including dimers, trimers, tetramers, and infinite polymeric chains (catemers). dntb.gov.uaresearchgate.net The specific structure formed often depends on the nature and position of other substituents on the pyrazole ring. dntb.gov.ua

Complementing the pyrazole interactions, the acetamide group (-NH-C=O) provides another powerful hydrogen bonding site. The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. This combination frequently leads to the formation of a highly stable, centrosymmetric dimer linked by a pair of N-H···O hydrogen bonds. This specific arrangement is well-documented in crystal engineering and is known as the R²₂(8) graph set motif. In related pyrazolone (B3327878) acetamide structures, similar N-H···O hydrogen bonds have been observed to generate inversion dimers, creating R²₂(10) loops that organize molecules into larger sheets and networks.

| Interacting Groups | Hydrogen Bond Type | Common Supramolecular Motif | Resulting Assembly |

|---|---|---|---|

| Pyrazole (N1-H) and Pyrazole (N2) | N-H···N | - | Dimers, Trimers, Tetramers, Chains (Catemers) dntb.gov.uaresearchgate.net |

| Acetamide (N-H) and Acetamide (C=O) | N-H···O | R²₂(8) or R²₂(10) Dimer | Centrosymmetric Dimers, Sheets researchgate.net |

Formation of Supramolecular Gels (Supergelators)

Supramolecular gels are formed when small molecules, known as gelators, self-assemble in a solvent to create a three-dimensional network that immobilizes the liquid phase. The pyrazole and amide functionalities are well-recognized as excellent hydrogen bonding sites capable of promoting the one-dimensional growth required for gelation. researchgate.net

While this compound itself has not been extensively documented as a supergelator, closely related structures demonstrate a strong propensity for organogelation. For instance, peptides incorporating 4-aminopyrazolone, an analogous heterocyclic core, have been shown to form stable organogels in organic solvents. researchgate.netnih.gov The formation of these gels is attributed to the self-assembly of the molecules into long, entangled fibrous networks driven by intermolecular hydrogen bonding. nih.gov

The mechanism involves the initial self-assembly of molecules into tapes or fibers via strong, directional interactions like hydrogen bonding. These primary structures then physically cross-link or entangle to form a solid-like network that traps the solvent. Given that this compound possesses the necessary hydrogen-bonding groups to facilitate such extended, fibrous aggregation, it represents a strong candidate for the design of new supramolecular gelling agents. The combination of the pyrazole's ability to form chains and the amide's tendency to form robust dimers provides a powerful toolkit for engineering the self-assembly required for gel formation. researchgate.net

Liquid Crystalline Phases and Mesomorphism

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases, known as mesogens, typically possess a combination of a rigid core and flexible peripheral units. The directional, non-covalent interactions of this compound can promote the long-range orientational order required for mesomorphism.

Research has confirmed the existence of liquid crystalline behavior in compounds structurally related to this compound. A study on the mesomorphism of various pyrazole-type compounds demonstrated that derivatives containing the 3,5-dimethyl pyrazole core linked to an acetyl group can exhibit liquid crystalline properties. uobaghdad.edu.iq Furthermore, heterocyclic amides and esters are a known class of materials that often display mesomorphic behavior. uobaghdad.edu.iqresearchgate.net This capacity arises from the molecules' ability to self-assemble into ordered, but not fully crystalline, states.

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the aggregation-caused quenching (ACQ) typically observed in many fluorescent dyes. The AIEE effect has been identified in pyrazole-acetamide systems. dntb.gov.uadntb.gov.uarsc.org

The underlying mechanism for AIEE is the restriction of intramolecular motion (RIM). In a dissolved state, molecules like this compound can dissipate absorbed energy through non-radiative pathways, such as the rotation or vibration of the pyrazole and phenyl rings relative to each other. This free motion quenches fluorescence, rendering the molecule non-emissive.

However, upon aggregation, the formation of a rigid network via intermolecular hydrogen bonds and π-π stacking physically locks the molecules in place. dntb.gov.ua This restriction of intramolecular rotation and vibration blocks the non-radiative decay channels. As a result, the excited-state energy is released radiatively, leading to a significant enhancement in fluorescence intensity. Luminescent pyrazoles with AIEE characteristics have been specifically reported, highlighting the potential of this molecular family in developing novel optical materials. acs.org

| State | Molecular Motion | Energy Decay Pathway | Observed Emission |

|---|---|---|---|

| Solution (Dissolved) | Free intramolecular rotation/vibration | Non-radiative (e.g., heat) | Weak or None |

| Aggregate (Solid State) | Restricted intramolecular motion | Radiative (fluorescence) | Strong |

Amplification of Molecular Chirality in Supramolecular Aggregates

Chirality is a property of asymmetry, and while this compound is an achiral molecule, it can participate in the formation of chiral supramolecular structures. This phenomenon, known as supramolecular chirality, occurs when achiral building blocks self-assemble into a larger, ordered arrangement that lacks mirror symmetry. mdpi.com

The formation of such chiral materials from achiral components is a key concept in supramolecular chemistry and can arise through processes like spontaneous mirror symmetry breaking. mdpi.com The highly directional hydrogen bonds inherent to the pyrazole-acetamide structure can guide the molecules to assemble into helical or twisted fibrous structures. A helical fiber, for example, is a chiral object, and a collection of such fibers with a dominant handedness (either left- or right-handed) will exhibit macroscopic chirality.

This process can be influenced by external factors or chiral templates. For instance, the self-assembly in a chiral solvent or the presence of a small amount of a chiral dopant can bias the formation towards one handedness, a concept related to the "sergeants and soldiers" principle. mdpi.com The ability of achiral pyrazole derivatives to form ordered, chiral assemblies opens up possibilities for creating functional materials for applications in asymmetric catalysis, sensing, and chiroptical devices, all originating from simple, achiral molecular precursors. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a reliable description of the molecular system.

The first step in a DFT study is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. This computational process systematically adjusts bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. For N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, this analysis reveals the spatial arrangement of the pyrazole (B372694) and acetamide (B32628) moieties.

| Parameter | Description | Typical Predicted Value Range (Å or °) |

|---|---|---|

| C-N (pyrazole ring) | Carbon-Nitrogen bond length within the pyrazole ring. | 1.32 - 1.39 Å |

| N-N (pyrazole ring) | Nitrogen-Nitrogen bond length within the pyrazole ring. | 1.35 - 1.38 Å |

| C=O (amide) | Carbonyl bond length in the acetamide group. | ~1.23 Å |

| C-N (amide) | Amide Carbon-Nitrogen bond length. | ~1.36 Å |

| C-N-C (angle) | Bond angle defining the geometry around the amide nitrogen. | 120 - 125° |

| Dihedral Angle | Torsion angle between the pyrazole ring and the acetamide plane. | Variable, depends on steric factors |

Note: The values presented are typical ranges derived from DFT studies on analogous pyrazole structures and may vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack. For this compound, the carbonyl oxygen of the acetamide group and the nitrogen atoms of the pyrazole ring are expected to be prominent red regions.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the N-H proton of the amide). These sites are susceptible to nucleophilic attack.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map for this compound would highlight the carbonyl oxygen as a primary site for hydrogen bonding interactions and the amide proton as a potential hydrogen bond donor. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govmdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key interactions within this compound would include:

Intramolecular Charge Transfer: Delocalization of lone pair (LP) electron density from the nitrogen and oxygen atoms to adjacent anti-bonding orbitals (π* or σ*).

π → π interactions:* Electron delocalization within the pyrazole ring, contributing to its aromatic stability.

LP(O) → π(C-N):* Delocalization of a lone pair from the carbonyl oxygen to the anti-bonding orbital of the adjacent amide C-N bond.

LP(N) → π(C=O):* A significant interaction involving the amide nitrogen lone pair delocalizing into the carbonyl π* orbital, which is characteristic of the amide resonance and contributes to the planarity of the amide group.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N-amide) | π* (C=O) | High | Amide Resonance / Hyperconjugation |

| LP (N-pyrazole) | π* (C=C of pyrazole) | Moderate | Ring Electron Delocalization |

| π (C=C of pyrazole) | π* (C=N of pyrazole) | Moderate | Ring Electron Delocalization |

| LP (O=C) | σ* (N-C amide) | Low | Hyperconjugation |

Note: E(2) values are qualitative (Low, Moderate, High) as specific calculated values for this exact compound are not available. Higher E(2) values indicate stronger electronic interactions and greater molecular stability. acadpubl.eu

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the outermost orbital containing electrons and acts as the electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. researchgate.net

LUMO: Is the lowest energy orbital without electrons and acts as the electron acceptor. Its energy level is associated with the electron affinity and the molecule's ability to react with nucleophiles. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amide nitrogen, while the LUMO would likely be distributed over the acetamide carbonyl group and the pyrazole ring.

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution, with harder molecules having a larger HOMO-LUMO gap. nih.gov The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. alrasheedcol.edu.iqnih.gov This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the optimized 3D structure of the molecule into the active site of a specific protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, calculating a binding score for each pose.

The binding score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger and more favorable interaction. researchgate.net The analysis of the best-scoring pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Formed between the amide N-H or carbonyl C=O group and polar residues in the protein's active site.

Hydrophobic Interactions: Occurring between the methyl groups and the pyrazole ring of the ligand and nonpolar amino acid residues.

π-π Stacking: Potential interactions between the pyrazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on similar pyrazole-based compounds have demonstrated their potential to bind to various enzymes, such as kinases, cyclooxygenases, or other proteins involved in disease pathways. mdpi.comekb.eg The results of such a study for this compound would provide valuable hypotheses about its potential biological targets and guide further experimental validation.

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a powerful computational method used to study the adsorption of molecules onto surfaces. This technique is particularly valuable in materials science and corrosion inhibition research for predicting the interaction and orientation of molecules at interfaces. While direct MC simulation studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining simulations of related molecules, such as acetamide, on metal surfaces.

In a typical MC simulation for adsorption, the surface (e.g., a metal slab) and the adsorbate molecules are placed in a simulation box. The simulation then proceeds by randomly moving, rotating, and changing the configuration of the adsorbate molecules. The energy of each new configuration is calculated, and the move is accepted or rejected based on the Metropolis criterion, which favors lower energy states. This process is repeated for millions of steps to find the most stable adsorption configuration.

Key parameters obtained from these simulations include the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy signifies a stronger and more stable adsorption. For instance, in studies of corrosion inhibitors, MC simulations have been used to determine the adsorption energy of molecules on metal surfaces in the presence of a corrosive medium.

Table 1: Example Parameters from Monte Carlo Simulation for Adsorption of Acetamide and Water on Fe (110) Surface

| Parameter | Acetamide | Water |

| Adsorption Energy (kJ/mol) | -150.2 | -35.8 |

| dEads/dNi (kJ/mol) | -114.4 | -28.9 |

Note: This data is illustrative and based on simulations of acetamide, a related compound, to demonstrate the type of information generated from Monte Carlo simulations. researchgate.net

The results from MC simulations can provide valuable insights into how a molecule like this compound might orient itself on a given surface and the strength of its interaction, which is crucial for applications such as the development of new corrosion inhibitors or catalysts.

Structure-Property Relationship (SPR) Studies based on Computational Data

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. Computational methods are instrumental in modern SPR studies, allowing for the prediction of properties and the rational design of new molecules with desired characteristics. For pyrazole and acetamide derivatives, computational SPR studies have been employed to understand their pharmacological activities. nih.govnih.gov

These studies typically involve calculating a variety of molecular descriptors using computational chemistry software. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Once a set of descriptors is calculated for a series of related compounds, statistical methods like Quantitative Structure-Activity Relationship (QSAR) are used to build a mathematical model that relates the descriptors to the observed property. nih.gov For example, a QSAR model could predict the inhibitory activity of a series of pyrazole derivatives against a specific enzyme based on their calculated molecular descriptors.

Table 2: Example of Molecular Descriptors Used in Computational SPR Studies

| Descriptor | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular reactivity and stability. at.ua |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |

| LogP | Octanol-water partition coefficient | Predicts the hydrophobicity of the molecule. |

| Molecular Weight | Mass of the molecule | A fundamental property influencing various physical characteristics. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Certain organic molecules with specific structural features, such as donor-acceptor systems, can exhibit significant NLO properties. Pyrazole derivatives have been identified as a class of compounds with potential NLO applications. researchgate.netwum.edu.pk

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the prediction and understanding of the NLO properties of molecules. wum.edu.pkrsc.org These calculations can predict key NLO parameters such as the first hyperpolarizability (β) and the second hyperpolarizability (γ). A higher value of these parameters indicates a stronger NLO response.

The computational prediction of NLO properties often involves:

Geometry Optimization: The first step is to find the most stable 3D structure of the molecule.

Electronic Property Calculation: Once the geometry is optimized, the electronic properties, including the polarizability and hyperpolarizability, are calculated.

Studies on various pyrazole derivatives have shown that substitutions on the pyrazole ring can significantly influence their NLO properties. researchgate.net For instance, the introduction of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to a larger hyperpolarizability.

Table 3: Example of Predicted NLO Properties for a Pyrazole Derivative (Illustrative)

| Property | Calculated Value |

| Dipole Moment (μ) | 5.2 D |

| Polarizability (α) | 2.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 7.8 x 10⁻³⁰ esu |

Note: This data is hypothetical and serves to illustrate the types of NLO properties that can be predicted through computational methods for a pyrazole-containing molecule.

While specific computational predictions for the NLO properties of this compound are not found in the surveyed literature, the general findings for related pyrazole compounds suggest that this molecule could be a candidate for further investigation in the field of non-linear optics. wum.edu.pkresearchgate.net Computational studies would be a critical first step in assessing its potential.

Applications of Pyrazole Acetamide Compounds in Materials Science

Functional Materials Development

Pyrazole-acetamide derivatives serve as valuable ligands for the construction of coordination complexes and other advanced functional materials. The presence of both nitrogen and oxygen donor atoms in their structure allows them to form stable complexes with various metal ions. nih.gov These metal-containing compounds often exhibit enhanced properties compared to purely organic molecules. nih.gov

The synthesis of mononuclear coordination complexes involving pyrazole-acetamide ligands with metals such as cadmium (Cd), copper (Cu), and iron (Fe) has been successfully demonstrated. nih.gov In these complexes, the pyrazole-acetamide ligand coordinates with the metal center, and the coordination sphere is completed by other molecules like anions or solvents. nih.gov The resulting supramolecular architectures, often governed by hydrogen bonding, can lead to the formation of one-dimensional and two-dimensional structures. nih.gov The development of such materials opens avenues for applications in areas like catalysis, and molecular sensing.

Luminescent Materials

Pyrazole (B372694) derivatives have shown significant promise in the development of luminescent materials due to their inherent fluorescent properties, high quantum yields, and good photostability. nih.gov The versatility in the synthesis of pyrazole derivatives allows for the fine-tuning of their photophysical properties. nih.govmdpi.com While specific research on the luminescence of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not extensively documented, the broader class of pyrazole derivatives provides a strong indication of their potential in this area.

For instance, certain pyrazole oxadiazole compounds have been synthesized and shown to exhibit good fluorescence, with emission wavelengths in the blue region (410nm to 450 nm) and fluorescence quantum yields as high as 0.69. researchgate.net Furthermore, coordination polymers based on d¹⁰ metal ions like zinc(II) and cadmium(II) with pyrazole-containing ligands can exhibit strong photoluminescent emissions. mdpi.com The filled d-orbitals of these metal ions prevent the quenching of fluorescence, making them suitable for applications in photochemical and electroluminescent devices. mdpi.com The extended aromatic system of the pyrazole ring, when coordinated to a metal center, can lead to emissive properties driven by ligand-centered π*←π transitions. mdpi.com

Applications as Agrochemicals

Herbicidal Activity: Several pyrazole amide derivatives have been designed and synthesized as potential herbicides. bohrium.comacs.orgnih.gov These compounds have shown inhibitory effects on various weed species. For example, certain phenylpyridine moiety-containing pyrazole derivatives exhibited moderate herbicidal activities in post-emergence treatments. researchgate.net In greenhouse assays, some of these compounds displayed 50-60% inhibitory activity against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Eclipta prostrata at an application rate of 150 grams of active ingredient per hectare. researchgate.net The mechanism of action for some of these herbicidal pyrazole amides is believed to be the inhibition of transketolase (TK), a key enzyme in the Calvin cycle of plant photosynthesis. acs.orgnih.gov

Fungicidal Activity: Pyrazole carboxamide derivatives are particularly important in the development of fungicides. nih.gov A number of commercial fungicides, such as penthiopyrad, furametpyr, and bixafen, are based on this chemical scaffold and act by inhibiting succinate (B1194679) dehydrogenase. nih.gov Research has shown that novel pyrazole carboxamides can exhibit remarkable antifungal activity against a range of plant pathogens. nih.gov For instance, certain synthesized pyrazole carboxamides have displayed moderate to strong antifungal activity against pathogens like Alternaria solani, Botrytis cinerea, and Rhizoctonia solani. nih.gov One particular isoxazolol pyrazole carboxylate derivative demonstrated strong activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov

Role as Complexing Agents and Catalysts

The molecular structure of pyrazole-acetamide compounds, featuring both O and N donor atoms, makes them excellent candidates for ligands in the formation of metal complexes. nih.gov The ability to coordinate with a variety of metal ions is a key characteristic that underpins their application as complexing agents.

Detailed studies have demonstrated the synthesis of mononuclear coordination complexes of a pyrazole-acetamide ligand, specifically N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, with cadmium(II), copper(II), and iron(II). nih.gov X-ray diffraction studies of these complexes revealed that the pyrazole-acetamide ligand coordinates to the metal center, with the coordination sphere being completed by either chloride anions or solvent molecules like ethanol (B145695) or water. nih.gov The formation of these stable complexes highlights the role of pyrazole-acetamides as effective complexing agents.

While the catalytic activity of this compound itself is not extensively detailed in the available literature, the formation of metal complexes is a fundamental step in the development of many catalysts. The ability of pyrazole-acetamide ligands to stabilize metal centers in specific coordination environments suggests their potential for use in catalysis. The electronic and steric properties of the ligand can be tuned through synthetic modifications, which in turn can influence the catalytic activity of the resulting metal complex.

UV Stabilizers

Ultraviolet (UV) radiation from sunlight can cause the degradation of polymeric materials, leading to undesirable changes in their chemical and physical properties, such as discoloration and loss of mechanical strength. specialchem.com UV stabilizers are additives that are incorporated into polymers to mitigate this degradation. totalconnection.com One class of UV stabilizers, known as UV absorbers, function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. totalconnection.com

While specific studies on this compound as a UV stabilizer are not prominent, the broader class of pyrazole derivatives has been investigated for this purpose. A new class of UV stabilizers, C-(2′-hydroxyphenyl)pyrazoles, has been described. epa.gov The mechanism of action for many organic UV absorbers, such as benzophenones and benzotriazoles, involves the absorption of UV light and its subsequent dissipation as heat through reversible intramolecular proton transfer. researchgate.net The effectiveness of a UV absorber is dependent on its concentration within the polymer and the thickness of the material. totalconnection.com The structural features of pyrazole derivatives, including their aromaticity and the presence of heteroatoms, suggest their potential to be developed into effective UV stabilizers.

Energetic Materials Applications (for highly nitrated analogues)

Nitrated pyrazole-based compounds are a significant class of energetic materials that have garnered considerable attention due to their high heats of formation, high densities, and favorable detonation performance. nih.govnih.gov These characteristics make them suitable for applications in explosives, propellants, and pyrotechnics. nih.gov The introduction of nitro groups onto the pyrazole ring enhances the density and oxygen balance of the molecule, which in turn improves its detonation properties. nih.gov

The development of highly nitrated analogues of pyrazole-acetamide compounds is a promising avenue for creating new energetic materials. The pyrazole ring is relatively easy to nitrate (B79036) and derivatize, allowing for the synthesis of a wide range of energetic compounds with tailored thermal stability and sensitivity. nih.gov Research in this area aims to develop insensitive high-energy materials that are safer to handle and store. nih.govnih.gov

The ultimate goals for nitrated-pyrazole-based materials include their use as potential candidates for castable explosives and as components in novel insensitive high-energy formulations. nih.govnih.gov The versatility of the pyrazole scaffold allows for the synthesis of various energetic derivatives, including monopyrazoles with nitro groups, bispyrazoles with nitro groups, and more complex fused-ring structures like nitropyrazolo[4,3-c]pyrazoles. nih.gov

Corrosion Inhibition through Metal Complexation

Pyrazole derivatives have demonstrated significant promise as effective corrosion inhibitors for various metals, particularly in acidic environments. nih.gov Their efficacy is largely attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. nih.govresearchgate.net This adsorption occurs through the interaction of the heteroatoms (nitrogen and oxygen) and the π-electrons of the pyrazole ring with the vacant d-orbitals of the metal. researchgate.net

A novel pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), which is structurally related to this compound, has been synthesized and evaluated as a corrosion inhibitor for C38 steel in a 1 M HCl solution. nih.gov This compound exhibited a high inhibition efficiency of 90.2% at a concentration of 1 mM. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that this pyrazole derivative acts as a mixed-type inhibitor, reducing both the anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net

The adsorption of the pyrazole-acetamide derivative on the steel surface was found to follow the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms. researchgate.net Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations have further elucidated the interaction between the inhibitor molecules and the metal surface, confirming the formation of a protective layer. researchgate.net

Below is a table summarizing the inhibition efficiencies of selected pyrazole derivatives for steel in an acidic medium, as reported in the literature. nih.gov

| Compound | Medium | Inhibition Efficiency (%) | Reference |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 M HCl | 90.2 | nih.gov |

| Pyrazole Derivative 1 | 1 M HCl | 92.5 | nih.gov |

| Pyrazole Derivative 2 | 1 M HCl | 88.7 | nih.gov |

Note: "Pyrazole Derivative 1" and "Pyrazole Derivative 2" are representative examples from the cited literature for comparative purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.